molecular formula C10H11NO3 B6285382 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid CAS No. 1211532-20-5

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid

Cat. No.: B6285382
CAS No.: 1211532-20-5
M. Wt: 193.2
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Description

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is a heterocyclic compound that features a fused ring system combining a cyclopentane ring with a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation reaction between 2,5-diarylidenecyclopentanone derivatives and propanedinitrile, using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as both the reagent and catalyst . Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues to 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like tert-butyl hydroperoxide (t-BuOOH) and catalysts such as manganese triflate (Mn(OTf)2) . Reduction reactions may involve hydrogen gas or other reducing agents, while substitution reactions can be carried out using various nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one .

Scientific Research Applications

2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-methoxy-5H,6H,7H-cyclopenta[b]pyridine-7-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

1211532-20-5

Molecular Formula

C10H11NO3

Molecular Weight

193.2

Purity

95

Origin of Product

United States

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